molecular formula C11H13NO3 B15318940 5-(2-Ethoxyphenyl)oxazolidin-2-one

5-(2-Ethoxyphenyl)oxazolidin-2-one

Cat. No.: B15318940
M. Wt: 207.23 g/mol
InChI Key: OXHZMMROFIOYCH-UHFFFAOYSA-N
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Description

5-(2-Ethoxyphenyl)oxazolidin-2-one is a chemical compound belonging to the class of oxazolidinones, which are characterized by a five-membered ring containing oxygen, nitrogen, and carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Ethoxyphenyl)oxazolidin-2-one typically involves the cyclization of 2-ethoxyaniline with chloroacetyl chloride in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate amide, which undergoes intramolecular cyclization to form the oxazolidin-2-one ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Ethoxyphenyl)oxazolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo derivatives.

  • Reduction: Reduction reactions can produce amines or alcohols as major products.

  • Substitution: Substitution reactions can result in the formation of various substituted oxazolidinones.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It has been investigated for its antimicrobial properties, showing activity against various bacterial strains.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(2-Ethoxyphenyl)oxazolidin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism may vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • 5-(2-Methoxyphenyl)oxazolidin-2-one

  • 5-(2-Hydroxyphenyl)oxazolidin-2-one

  • 5-(2-Chlorophenyl)oxazolidin-2-one

  • 5-(2-Fluorophenyl)oxazolidin-2-one

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

5-(2-ethoxyphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H13NO3/c1-2-14-9-6-4-3-5-8(9)10-7-12-11(13)15-10/h3-6,10H,2,7H2,1H3,(H,12,13)

InChI Key

OXHZMMROFIOYCH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2CNC(=O)O2

Origin of Product

United States

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